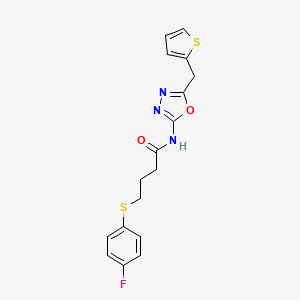
4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-((4-fluorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)butanamide is a synthetic molecule that appears to be designed for biological activity, potentially as a therapeutic agent. It contains several functional groups, including a 1,3,4-oxadiazole ring, a thiophene moiety, and a 4-fluorophenyl group, which are known to contribute to various biological properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of an oxadiazole-thiol intermediate, which is then reacted with various electrophiles to create a library of compounds with potential biological activities. For instance, the synthesis of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides involves transforming indole butanoic acid into a series of intermediates, culminating in a nucleophilic substitution reaction to achieve the final compounds . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using spectral and elemental analysis, and in some cases, single crystal X-ray diffraction studies. For example, a compound with a similar oxadiazole scaffold and a 4-fluorophenyl group was confirmed to belong to the monoclinic system with specific lattice parameters, and its structure was elucidated using NMR, IR, and Mass spectral studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of oxadiazole rings, nucleophilic substitution reactions, and the conversion of acid chlorides with aromatic and heterocyclic amines. These reactions are crucial for creating the desired scaffolds that possess the potential for biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of the 1,3,4-oxadiazole ring and various substituents like the 4-fluorophenyl group can affect the compound's solubility, stability, and reactivity. The compounds synthesized in these studies were found to be potent inhibitors with potential therapeutic applications, indicating favorable biological properties .
Relevant Case Studies
The compounds synthesized in these studies were primarily evaluated for their biological activities. For instance, indole-based oxadiazole scaffolds showed potent inhibitory activity against the urease enzyme, with one compound exhibiting a Ki value of 0.003 µM, indicating competitive inhibition . Another related compound demonstrated remarkable anti-TB activity and superior anti-microbial activity, with MIC values lower than the standard . Additionally, a series of butanamides showed moderate antitumor activity against malignant tumor cells, with the UO31 renal cancer cell line being most sensitive .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound is related to a family of heterocyclic compounds that have garnered significant interest due to their biological activities. For instance, one study outlined the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules exhibited in vitro inhibitory potential against urease enzyme, indicating their potential as therapeutic agents in drug design programs (Nazir et al., 2018). Similarly, another study synthesized novel derivatives by a series of chemical transformations, aiming to create suitable lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
Sensor Development
Research into oxadiazole derivatives has also explored their potential in sensor development. For instance, the turn-off fluorescence studies of novel thiophene substituted 1,3,4-oxadiazoles showed potential as favorable aniline sensing media, hinting at their utility in detecting specific compounds through fluorescence quenching (Naik et al., 2018).
Material Science and Pharmaceuticals
Furthermore, the structural analysis of substituted thiophenes revealed a wide spectrum of biological activities and applications in material science. Substituted thiophenes exhibited varied biological activities and were utilized in numerous domains such as thin-film transistors, organic field-effect transistors, and solar cells, indicating their versatility in both biological and material science fields (Nagaraju et al., 2018).
Optoelectronic Applications
Studies on the photophysics of novel oxadiazole derivatives and their application in fluorescence resonance energy transfer (FRET) with quantum dots as donors highlighted their potential in optoelectronics. These compounds showed strong dipole-dipole interaction, high FRET efficiency, and the ability to transfer energy efficiently, suggesting their applicability in devices like organic light-emitting diodes (OLEDs) and solar cells (Pujar et al., 2017).
Wirkmechanismus
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s intended for use in materials science, its properties would depend on its physical and chemical characteristics .
Zukünftige Richtungen
The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows promising biological activity, it could be further developed as a pharmaceutical drug. Alternatively, if it has unique physical or chemical properties, it could find applications in materials science .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c18-12-5-7-13(8-6-12)24-10-2-4-15(22)19-17-21-20-16(23-17)11-14-3-1-9-25-14/h1,3,5-9H,2,4,10-11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUVHQNFELBSJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2500732.png)
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)
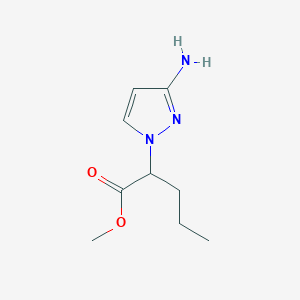
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)
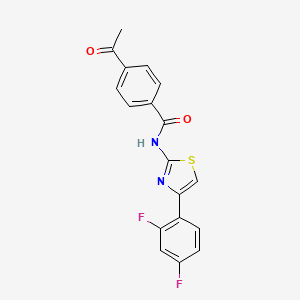

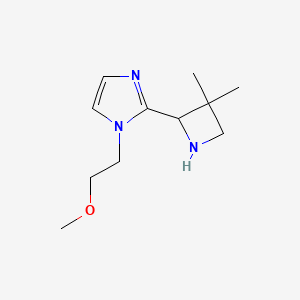
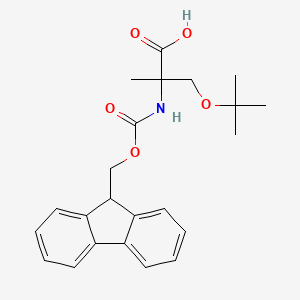
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![Tert-butyl 4-(1-prop-2-enoylpiperidine-4-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2500750.png)
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
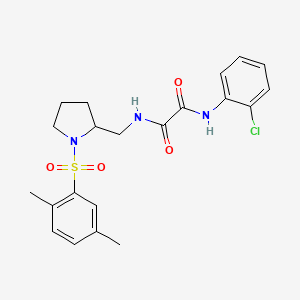
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)